1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-phenylbenzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChI Key |
NVZJJOPIXBEQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
7-Methyl-1H-1,3-Benzodiazole-2-Carboxylic Acid ()
- Structure : A methyl group at the C7 position replaces the phenyl group.
- Applications : Used in synthesizing histone methyltransferase inhibitors, highlighting how alkyl substituents modulate biological activity.
5-Fluoro-1H-Benzimidazole-2-Carboxylic Acid ()
1-Benzyl-2-Phenyl-1H-Benzimidazole-4-Carboxylic Acid ()
- Structure : Benzyl at N1 and phenyl at C2, with a carboxylic acid at C4.
- Synthesis : Prepared via condensation of o-phenylenediamine and benzaldehyde, differing from click chemistry routes used for triazole analogs .
Triazole-Based Analogs
1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid ()
- Structure: Triazole core with an aminophenyl substituent.
- Applications : Exhibits enhanced antimicrobial activity due to the triazole’s hydrogen-bonding capacity and metabolic resistance .
- Comparison : Triazoles generally have higher dipole moments than benzimidazoles, influencing solubility and target binding .
4-(1-Phenyl-1H-1,2,3-Triazol-4-yl)Phenol Derivatives ()
- Structure : Dual phenyl groups on triazole mimic steroidal systems.
- Bioactivity : Demonstrates hormone-like activity, underscoring how aromatic substituents enable bioisosteric replacement .
Physical and Chemical Property Comparison
Q & A
Q. Example Protocol :
React 1,2-phenylenediamine with phenylglyoxylic acid in glacial acetic acid at 120°C for 6 hours.
Neutralize with NaHCO₃ and extract with ethyl acetate.
Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
What spectroscopic and crystallographic techniques are used for structural characterization?
Basic
Spectroscopic Methods :
Q. Crystallographic Techniques :
Q. Advanced
Structural Modifications :
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃) to assess electronic effects.
- Replace the carboxylic acid with ester or amide groups to study bioavailability .
Biological Assays :
- Test inhibitory activity against target enzymes (e.g., xanthine oxidase) using UV-Vis kinetics. IC₅₀ values correlate with potency .
- Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ to validate computational models .
Example SAR Finding : Derivatives with para-fluorophenyl groups showed 3-fold higher activity due to enhanced hydrophobic interactions .
How to resolve contradictions in biological activity data across studies?
Advanced
Contradictions often arise from differences in assay conditions, purity, or structural variations. Strategies:
- Reproducibility Checks : Replicate assays using standardized protocols (e.g., fixed pH, temperature).
- Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Case Study : Discrepancies in IC₅₀ values for xanthine oxidase inhibitors were resolved by controlling for DMSO concentration (limited to <1% v/v) .
What are the key physical and chemical properties critical for experimental handling?
Q. Basic
| Property | Value | Reference |
|---|---|---|
| Melting Point | 169–171°C | |
| Boiling Point | 539.3°C (760 mmHg) | |
| LogP | 1.20 | |
| Solubility | DMSO >100 mg/mL |
Q. Handling Guidelines :
- Store at 2–8°C in airtight containers to prevent hydrolysis.
- Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation.
What computational methods aid in predicting the compound’s interactions?
Q. Advanced
- Molecular Docking : Use AutoDock or Schrödinger to model binding modes with protein targets (e.g., ATP-binding pockets).
- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Example : Docking of 1-phenyl-benzodiazole derivatives into xanthine oxidase revealed critical π-π interactions with Phe-1010 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
